4-(3,3-Dimethylpyrrolidin-1-yl)benzoic acid
Description
4-(3,3-Dimethylpyrrolidin-1-yl)benzoic acid is a benzoic acid derivative substituted with a 3,3-dimethylpyrrolidine ring at the para position. Its molecular formula is C₁₂H₁₅NO₂ (calculated based on ), and it features a rigid pyrrolidine ring with two methyl groups at the 3-position, enhancing steric bulk and influencing electronic properties. This compound is primarily utilized in medicinal chemistry as a precursor for drug development, particularly in designing molecules targeting enzymes or receptors requiring aromatic carboxylic acid motifs.
Properties
IUPAC Name |
4-(3,3-dimethylpyrrolidin-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(2)7-8-14(9-13)11-5-3-10(4-6-11)12(15)16/h3-6H,7-9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKIEJWFAOYELQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C2=CC=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406234-21-7 | |
| Record name | 4-(3,3-dimethylpyrrolidin-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylpyrrolidin-1-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 3,3-dimethylpyrrolidine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction . The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Carboxyl Group Reactions
The carboxylic acid moiety undergoes typical transformations observed in benzoic acid derivatives, with modifications influenced by steric and electronic effects from the dimethylpyrrolidine group.
Aromatic Electrophilic Substitution
The dimethylpyrrolidine group (electron-donating) competes with the carboxylic acid (electron-withdrawing) in directing substitution. Computational studies suggest dominant meta-directing effects from the COOH group, overriding the ortho/para-directing pyrrolidine in most cases .
Key Examples:
-
Nitration :
Nitration occurs primarily at the meta position relative to COOH (C₃ or C₅), with minor para products (C₂ or C₆) due to steric hindrance from the bulky pyrrolidine .
Conditions : HNO₃/H₂SO₄, 0–5°C. -
Halogenation :
Iridium-catalyzed iodination under mild conditions (HFIP solvent, 40°C) selectively targets the ortho position relative to COOH (C₂) .
Yield : ~85% (based on analogous benzoic acid iodination) .
Coordination Chemistry
The dimethylpyrrolidine nitrogen can act as a ligand in metal complexes. For example:
-
Cadmium/Zn Coordination :
Forms complexes with Cd(II) or Zn(II) ions via the pyrrolidine nitrogen and carboxylic oxygen, as seen in structurally similar ligands .
Application : Fluorescent sensors for anions (e.g., MnO₄⁻, Fe³⁺) .
Pyrrolidine Ring Reactions
The 3,3-dimethylpyrrolidine moiety may undergo:
-
Oxidation :
With strong oxidants (e.g., KMnO₄), the pyrrolidine ring oxidizes to a lactam, though steric hindrance from methyl groups slows reactivity . -
N-Functionalization :
Alkylation or acylation at the nitrogen is sterically challenging but feasible under high-temperature conditions .
Key Challenges and Considerations
Scientific Research Applications
Chemistry
4-(3,3-Dimethylpyrrolidin-1-yl)benzoic acid serves as a crucial building block in the synthesis of more complex molecules. It is utilized as a reagent in various organic reactions due to its functional groups that allow for diverse chemical transformations.
Biology
The compound is of significant interest in biological research for several reasons:
- Antioxidant Activity : Studies have shown that it can scavenge free radicals, indicating potential protective effects against oxidative stress.
- Anticancer Properties : Research indicates that derivatives of benzoic acid can induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as CASP3 and BAX. This suggests that this compound could play a role in cancer therapy.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially beneficial for conditions like diabetes and cancer .
Industry
In industrial applications, this compound may be used to produce specialty chemicals and materials with specific properties. Its unique structure allows for the development of new materials that could have applications in pharmaceuticals and other chemical industries.
Research has identified several biological activities associated with this compound:
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Significant scavenging of free radicals | |
| Anticancer | Induces apoptosis via gene expression changes | |
| Enzyme Inhibition | Inhibits metabolic enzymes |
Antioxidant Activity Study
A study demonstrated the ability of this compound to reduce oxidative stress markers in vitro. The results indicated effective scavenging of DPPH radicals.
Cancer Cell Line Study
In experiments involving breast cancer cell lines, treatment with this compound led to increased expression of apoptotic markers. This suggests potential for further exploration in cancer therapy.
Enzyme Interaction Analysis
An in silico study revealed effective binding of the compound to dihydrofolate reductase (DHFR), a target for anti-tuberculosis drugs. This interaction may lead to novel therapeutic strategies against resistant strains of tuberculosis .
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethylpyrrolidin-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Heterocyclic Ring Modifications
The substitution of the pyrrolidine ring with other nitrogen-containing heterocycles significantly alters physicochemical and biological properties:
Key Observations :
Substituent Position and Electronic Effects
Positional isomers and substituent modifications on the benzoic acid core lead to distinct pharmacological profiles:
Key Observations :
Biological Activity
4-(3,3-Dimethylpyrrolidin-1-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C13H17N and a molecular weight of 203.29 g/mol. Its structure features a benzoic acid moiety substituted with a 3,3-dimethylpyrrolidine group, which may influence its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to its protective effects against oxidative stress.
- Anticancer Properties : Studies suggest that derivatives of benzoic acid can induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as CASP3 and BAX, indicating a potential role in cancer therapy .
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating conditions like diabetes and cancer .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anticancer | Induces apoptosis via gene expression changes | |
| Enzyme Inhibition | Inhibits metabolic enzymes |
Case Studies
- Antioxidant Activity Study : A study demonstrated the ability of the compound to reduce oxidative stress markers in vitro. The results indicated that it effectively scavenged DPPH radicals, suggesting significant antioxidant potential.
- Cancer Cell Line Study : In a controlled experiment involving breast cancer cell lines, treatment with this compound led to increased expression of apoptotic markers. This suggests that the compound could be explored further for its anticancer properties.
- Enzyme Interaction Analysis : An in silico study revealed that the compound binds effectively to dihydrofolate reductase (DHFR), a target for anti-tuberculosis drugs. This interaction could lead to novel therapeutic strategies against resistant strains of tuberculosis .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-(3,3-dimethylpyrrolidin-1-yl)benzoic acid?
- Methodological Answer : A two-step approach is commonly employed:
Coupling Reaction : React 3,3-dimethylpyrrolidine with a benzoic acid derivative (e.g., 4-bromobenzoic acid) under Buchwald-Hartwig amination conditions using a palladium catalyst and ligand system.
Deprotection/Acid Formation : Hydrolyze intermediate esters (if formed) using aqueous NaOH or HCl to yield the free carboxylic acid.
Key Considerations: Optimize reaction temperature (80–120°C) and solvent polarity (e.g., toluene or DMF) to enhance coupling efficiency. Monitor reaction progress via TLC or LC-MS .
Q. How can structural confirmation of this compound be achieved?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : and NMR to verify pyrrolidine ring substitution patterns and benzoic acid moiety (e.g., aromatic protons at δ 7.8–8.2 ppm, carboxylic acid proton at δ 12–13 ppm).
- FT-IR : Confirm the carboxylic acid O-H stretch (~2500–3300 cm) and C=O stretch (~1680–1720 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (CHNO, [M+H] at m/z 218.118) .
Q. What methods ensure purity assessment for this compound?
- Methodological Answer :
- HPLC : Use a reverse-phase C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to achieve >95% purity (retention time ~8–10 min).
- Elemental Analysis : Compare experimental C, H, N percentages with theoretical values (e.g., C: 72.00%, H: 6.94%, N: 6.42%) .
Q. How can initial biological activity screening be designed?
- Methodological Answer : Conduct in vitro assays:
- Enzyme Inhibition : Test against tyrosinase or carbonic anhydrase isoforms using spectrophotometric methods (e.g., catechol oxidation inhibition at 475 nm).
- Cytokine Modulation : Evaluate IL-6 suppression in LPS-stimulated macrophages via ELISA .
Advanced Research Questions
Q. What mechanistic insights exist for its enzyme inhibitory activity?
- Methodological Answer : Perform kinetic studies (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). For example:
- Competitive Inhibition : Benzoic acid derivatives often compete with substrate binding at the active site (e.g., benzoic acid vs. catechol in tyrosinase assays).
- Computational Docking : Use AutoDock Vina to model interactions between the compound and enzyme active sites (e.g., hydrogen bonding with His residues) .
Q. How can structure-activity relationships (SAR) be explored for pyrrolidine modifications?
- Methodological Answer : Synthesize analogs with:
- Ring Expansion : Replace pyrrolidine with piperidine to assess steric effects.
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF) on the benzoic acid ring.
- Evaluation : Compare IC values in enzyme assays and logP values (via HPLC) to correlate hydrophobicity with activity .
Q. What computational tools are suitable for electronic structure analysis?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., using Gaussian 16) to predict redox behavior.
- Electron Localization Function (ELF) : Map electron density to identify reactive sites (e.g., carboxylic acid group as nucleophilic center) .
Q. How should contradictory biological activity data be resolved?
- Methodological Answer : Investigate variables:
- Cell Model Specificity : Test across multiple cell lines (e.g., RAW 264.7 vs. THP-1 macrophages for IL-6 suppression).
- Dose-Dependency : Perform full dose-response curves (0.1–100 µM) to identify non-linear effects.
- Metabolic Stability : Assess compound degradation in cell media via LC-MS to rule out false negatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
